molecular formula C12H18N2O4S B5420213 5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide

5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide

Cat. No.: B5420213
M. Wt: 286.35 g/mol
InChI Key: NVDHONAJRRGQLW-UHFFFAOYSA-N
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Description

5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide is a chemical compound with the molecular formula C12H17NO5S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxypropan-2-ylsulfamoyl group attached to a methylbenzamide core, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 1-methoxypropan-2-amine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfamoyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of sulfonamide-based drugs, where the compound can inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methoxypropan-2-ylsulfamoyl)-2-methylbenzamide stands out due to its specific structural features, such as the presence of a methoxypropan-2-ylsulfamoyl group, which imparts unique chemical and biological properties. This compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development .

Properties

IUPAC Name

5-(1-methoxypropan-2-ylsulfamoyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-8-4-5-10(6-11(8)12(13)15)19(16,17)14-9(2)7-18-3/h4-6,9,14H,7H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDHONAJRRGQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)COC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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